2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide
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Overview
Description
2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a dimethylamino group, a trifluoromethyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide typically involves multiple steps, including the introduction of the chloro, dimethylamino, and trifluoromethyl groups onto a benzene ring, followed by the formation of the nitrobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide include:
- This compound derivatives with different substituents.
- Other nitrobenzamide compounds with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H13ClF3N3O3 |
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Molecular Weight |
387.74 g/mol |
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C16H13ClF3N3O3/c1-22(2)14-6-3-9(16(18,19)20)7-13(14)21-15(24)11-8-10(23(25)26)4-5-12(11)17/h3-8H,1-2H3,(H,21,24) |
InChI Key |
YRHDAUFGZKYFOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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